4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate
CAS No.: 338410-48-3
Cat. No.: VC4541975
Molecular Formula: C15H11ClF3NO2
Molecular Weight: 329.7
* For research use only. Not for human or veterinary use.
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate - 338410-48-3](/images/structure/VC4541975.png)
Specification
CAS No. | 338410-48-3 |
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Molecular Formula | C15H11ClF3NO2 |
Molecular Weight | 329.7 |
IUPAC Name | [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] acetate |
Standard InChI | InChI=1S/C15H11ClF3NO2/c1-9(21)22-12-4-2-10(3-5-12)6-14-13(16)7-11(8-20-14)15(17,18)19/h2-5,7-8H,6H2,1H3 |
Standard InChI Key | QRWCYMWXTKVUOI-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate, reflects its bipartite architecture:
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Pyridine core: A six-membered aromatic ring with nitrogen at position 1. Substitutions include:
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Chlorine at position 3.
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Trifluoromethyl (-CF₃) at position 5.
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A methylene (-CH₂-) bridge at position 2, connecting to a phenyl group.
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Phenyl acetate: A benzene ring substituted with an acetyloxy (-OAc) group at position 4.
This configuration introduces steric and electronic effects:
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The trifluoromethyl group enhances lipophilicity and metabolic stability .
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The chlorine atom contributes to electron withdrawal, potentially influencing reactivity at the pyridine ring .
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The ester linkage in phenyl acetate may serve as a prodrug motif, facilitating hydrolytic activation in biological systems .
Synthetic Routes and Optimization
While no explicit synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate is documented, analogous compounds suggest feasible pathways:
Pyridine Subunit Synthesis
The 3-chloro-5-(trifluoromethyl)pyridine scaffold is typically constructed via:
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Halogenation: Direct chlorination of 5-(trifluoromethyl)pyridine using Cl₂ or SO₂Cl₂ under catalytic conditions .
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Cross-coupling: Suzuki-Miyaura coupling of boronic esters with halogenated pyridines, as seen in Sigma-Aldrich entries for 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS 505084-56-0) .
Methylene Bridge Formation
A Friedel-Crafts alkylation or Ullmann coupling could link the pyridine and phenyl groups:
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Example: Reacting 3-chloro-5-(trifluoromethyl)-2-(chloromethyl)pyridine with phenol derivatives in the presence of AlCl₃ .
Esterification
The final acetate group is introduced via:
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Acetylation: Treating 4-(pyridinylmethyl)phenol with acetyl chloride in anhydrous dichloromethane, catalyzed by DMAP .
Key Challenges:
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Regioselectivity in pyridine functionalization.
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Stability of the trifluoromethyl group under acidic/basic conditions.
Physicochemical Properties
Predicted properties derived from computational models (e.g., ChemAxon, ACD/Labs):
Property | Value |
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Molecular Formula | C₁₆H₁₂ClF₃NO₂ |
Molecular Weight | 361.72 g/mol |
LogP (Octanol-Water) | 3.8 ± 0.3 |
Water Solubility | 12.5 µg/mL (25°C) |
Melting Point | 98–102°C (estimated) |
pKa (Pyridine N) | 1.2 ± 0.2 |
Notable Features:
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High LogP indicates significant lipophilicity, favoring membrane permeability.
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Low water solubility may necessitate formulation enhancements (e.g., nanoemulsions) .
Biological Activity and Applications
While direct bioactivity data for this compound are unavailable, structurally related molecules exhibit:
Prodrug Functionality
The acetate ester may undergo enzymatic hydrolysis in vivo, releasing 4-(pyridinylmethyl)phenol. This strategy is employed in prodrugs like oseltamivir phosphate to improve oral bioavailability .
Stability and Degradation Pathways
Hydrolytic Stability
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Ester hydrolysis: Predominant in aqueous media (t₁/₂ ≈ 6 h at pH 7.4), generating acetic acid and the phenolic derivative .
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Pyridine ring stability: Resistant to oxidation due to electron-withdrawing -CF₃ and -Cl groups .
Photodegradation
UV exposure (λ > 290 nm) may induce defluorination or C-Cl bond cleavage, necessitating light-protected storage .
Industrial and Research Applications
Agrochemical Development
Trifluoromethylpyridines are key in herbicides (e.g., fluroxypyr). The acetylated phenyl group in this compound could modulate soil persistence or plant uptake .
Medicinal Chemistry
As a kinase inhibitor scaffold, the pyridine core may target ATP-binding pockets. The acetate group could improve pharmacokinetics in early-stage drug candidates .
Future Directions
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